

Independent Verification of Frentizole's Binding to the Colchicine Site: A Comparative Guide

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Compound of Interest

Compound Name: Frentizole

Cat. No.: B1674154

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This guide provides an objective comparison of **Frentizole**'s activity with established colchicine-site inhibitors, supported by available experimental data. While direct quantitative data on **Frentizole**'s binding to purified tubulin is not currently available in the public domain, this guide summarizes its cellular effects and compares them to the direct tubulin-binding affinities of well-characterized compounds.

Executive Summary

Frentizole, a drug previously investigated for its immunosuppressive properties, has recently been identified as a potential antimitotic agent.^{[1][2][3]} Studies indicate that its mechanism of action is consistent with the inhibition of tubulin polymerization, and computational docking models predict its interaction with the colchicine-binding site on the β -tubulin subunit.^{[1][2][3]} This guide aims to provide a comparative analysis of **Frentizole** against known colchicine-site inhibitors to aid researchers in evaluating its potential as a microtubule-targeting agent.

Quantitative Data Comparison

The following table summarizes the available inhibitory concentrations for **Frentizole** against cancer cell lines and compares them with the direct tubulin polymerization inhibition and binding affinities of established colchicine-site ligands. It is crucial to note the different nature of the presented data: **Frentizole**'s values are from cell-based assays, while the comparators' data are from in vitro assays with purified tubulin.

Compound	Target/Assay	IC50 / Ki / Kd (μM)	Reference
Frentizole	HeLa cells (Antiproliferative)	Low μM range	[3]
U87MG cells (Antiproliferative)	7.33	[3]	
Colchicine	Tubulin Polymerization Inhibition	~1 - 2.5	[4]
Combretastatin A-4	Tubulin Polymerization Inhibition	~2.5	[4]
Podophyllotoxin	Tubulin Polymerization Inhibition	Not explicitly stated, but potent	
Nocodazole	Tubulin Polymerization Inhibition	~5	[4]
Tubulin Binding (Kd)	~1	[5]	

Note: The IC50 values for **Frentizole** reflect its effect on cell proliferation, which can be influenced by various cellular factors beyond direct tubulin binding. The IC50 values for the comparator compounds represent their direct effect on the polymerization of purified tubulin, providing a more direct measure of their interaction with the target protein.

Experimental Methodologies

This section details the common experimental protocols used to assess the binding and inhibitory activity of compounds at the colchicine site of tubulin.

Tubulin Polymerization Assay (Turbidimetric Method)

This assay measures the increase in turbidity as a result of microtubule formation from purified tubulin dimers. Inhibitors of polymerization will reduce the rate and extent of this turbidity

increase.

Protocol:

- Reagents:
 - Purified tubulin (>99%)
 - G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 5% glycerol)
 - Test compound (dissolved in an appropriate solvent, e.g., DMSO)
 - Positive control (e.g., Colchicine)
 - Negative control (solvent vehicle)
- Procedure:
 1. On ice, prepare reaction mixtures in a 96-well plate containing G-PEM buffer and the desired concentrations of the test compound or controls.
 2. Add purified tubulin to each well to a final concentration of approximately 3-5 mg/mL.
 3. Place the plate in a temperature-controlled spectrophotometer pre-warmed to 37°C.
 4. Monitor the change in absorbance at 340 nm every 30 seconds for 60-90 minutes.
 5. The IC₅₀ value is determined as the concentration of the compound that inhibits the maximum rate of tubulin polymerization by 50%.^[4]

Competitive Colchicine Binding Assay

This assay determines if a test compound binds to the colchicine site by measuring its ability to compete with a labeled colchicine analog for binding to tubulin.

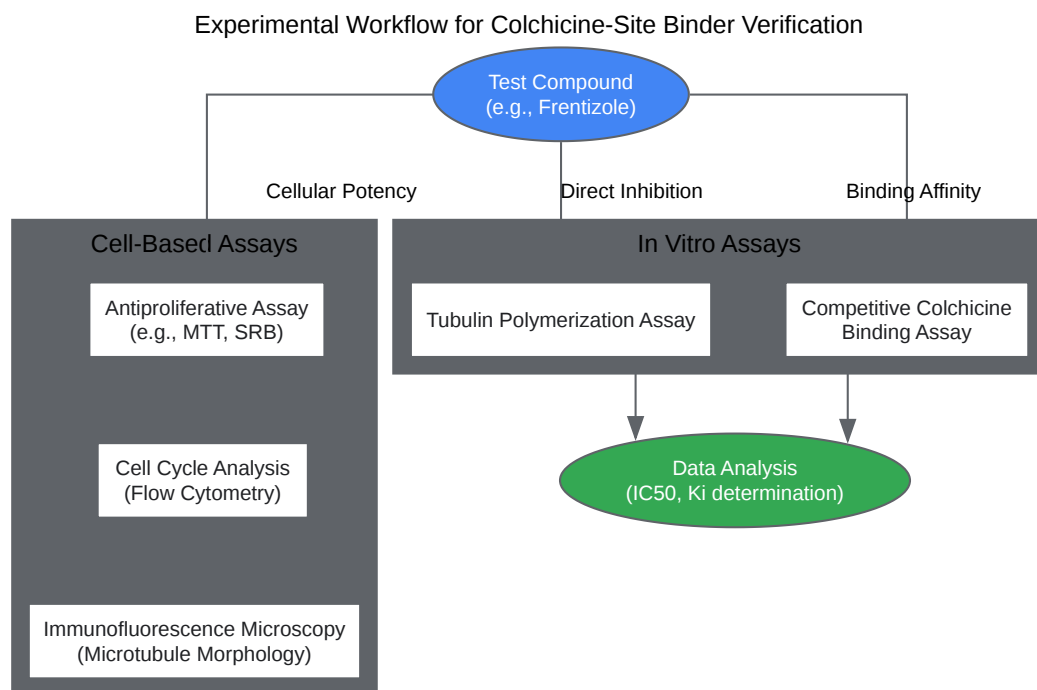
Protocol:

- Reagents:

- Purified tubulin
- Binding buffer (e.g., 10 mM sodium phosphate, 1 mM EDTA, pH 7.0)
- [^3H]-Colchicine (radiolabeled) or a fluorescent colchicine analog
- Test compound at various concentrations
- Unlabeled colchicine (for determining non-specific binding)
- Procedure:
 1. Incubate purified tubulin with various concentrations of the test compound in the binding buffer.
 2. Add the labeled colchicine analog at a fixed concentration to all samples and incubate to allow binding to reach equilibrium.
 3. Separate the tubulin-bound from the free labeled colchicine. This can be achieved through methods like gel filtration, filtration through a nitrocellulose membrane, or scintillation proximity assay (SPA).
 4. Quantify the amount of labeled colchicine bound to tubulin in the presence and absence of the test compound.
 5. The binding affinity (K_i) of the test compound is calculated based on the concentration-dependent displacement of the labeled colchicine.

Experimental Workflow and Signaling Pathway Diagrams

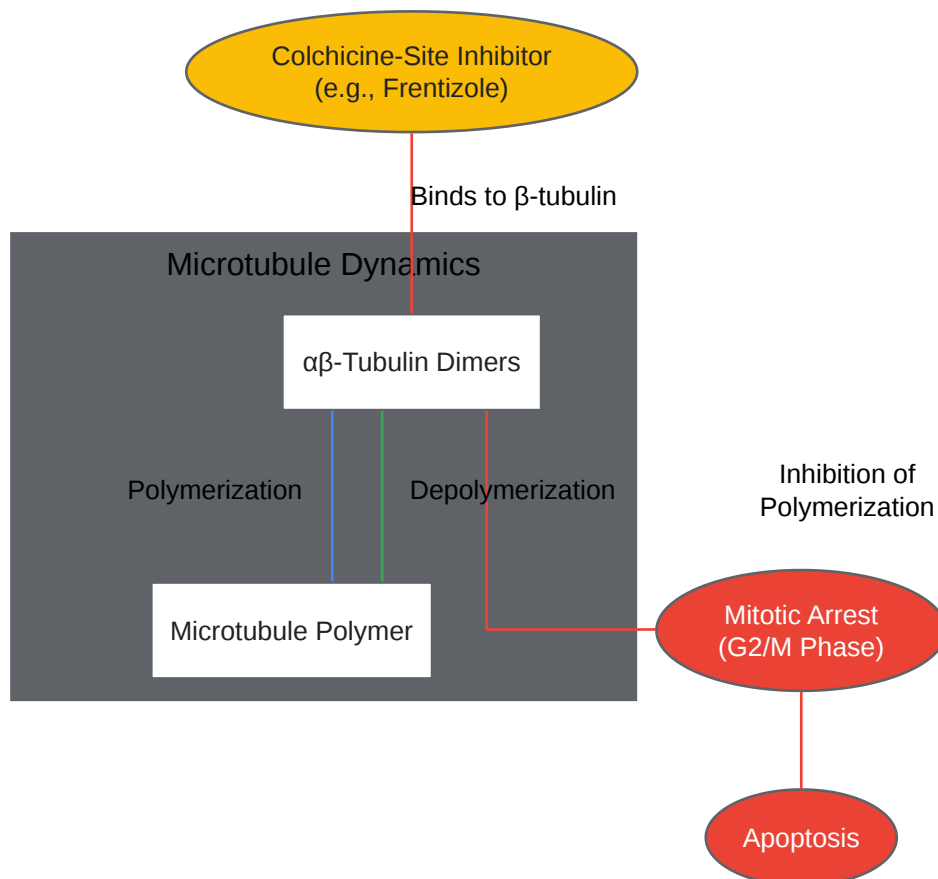
The following diagrams illustrate the typical workflow for evaluating a compound's binding to the colchicine site and the general signaling pathway affected by colchicine-site inhibitors.



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Caption: Workflow for verifying a compound's interaction with the colchicine site.

Mechanism of Action of Colchicine-Site Inhibitors

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Caption: Pathway of microtubule disruption by colchicine-site inhibitors.

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